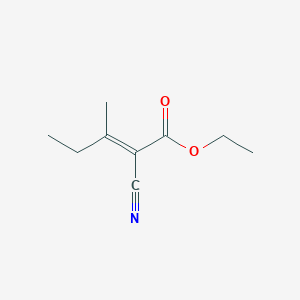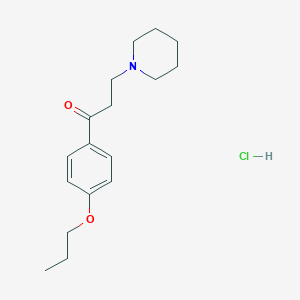
プロピポカイン塩酸塩
概要
説明
Propipocaine hydrochloride, also known as falicaine, is an aromatic ketone derivative with potent local anaesthetic activity. It is primarily used for surface anaesthesia and is known for its effectiveness in providing temporary pain relief. The compound is suitable for use in concentrations ranging from 0.5% to 1%, with higher concentrations potentially causing irritation or necrosis .
科学的研究の応用
Propipocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anaesthetic activity and structure-activity relationships.
Biology: The compound is used in studies of nerve conduction and pain pathways.
Medicine: Propipocaine hydrochloride is used in clinical settings for minor surgical and dental procedures, as well as for regional anaesthesia techniques.
Industry: The compound is used in the formulation of various pharmaceutical products, particularly those requiring local anaesthetic properties
作用機序
Target of Action
Propipocaine hydrochloride, a local anesthetic belonging to the amide class, primarily targets sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
The compound works by reversibly binding to these sodium channels . This binding inhibits the depolarization phase of the action potential, thereby reducing sodium ion influx . As a result, the generation and propagation of nerve impulses in the affected region are prevented . This action effectively numbs the area and provides temporary pain relief . Additionally, propitocaine also exhibits vasodilatory properties , which further aids in reducing pain and inflammation by increasing blood flow to the target area .
Biochemical Pathways
The primary biochemical pathway affected by propipocaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, propipocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the transmission of pain signals to the brain, providing temporary pain relief .
Pharmacokinetics
This makes it suitable for use in procedures such as dental fillings, extractions, and minor skin surgeries . Its ability to provide effective anesthesia with reduced systemic toxicity enhances its safety profile, making it a preferred choice for outpatient settings .
Result of Action
The primary result of propipocaine hydrochloride’s action is temporary pain relief . By blocking the initiation and conduction of nerve impulses, it prevents the transmission of pain signals to the brain . This is particularly useful in various medical procedures, including minor surgical and dental procedures, regional anesthesia techniques, childbirth, and postoperative pain control .
Action Environment
The action of propipocaine hydrochloride can be influenced by various environmental factors. For instance, it has been noted that the compound discolors on prolonged exposure to light and air . Therefore, it is recommended to protect it from light . Furthermore, its solubility in different solvents can impact its bioavailability and efficacy . It is soluble in water and alcohol, but practically insoluble in acetone and chloroform .
準備方法
Propipocaine hydrochloride can be synthesized from p-propoxyacetophenone by condensation with formaldehyde and piperidine hydrochloride . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
化学反応の分析
Propipocaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert propipocaine hydrochloride into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Propipocaine hydrochloride is similar to other local anaesthetics such as procaine, lidocaine, and prilocaine. it is unique in its specific structure and potency. Compared to procaine, propipocaine hydrochloride is more toxic when administered intravenously or subcutaneously, but it is suitable for surface anaesthesia at lower concentrations .
Similar Compounds
- Procaine
- Lidocaine
- Prilocaine
- Bupivacaine
- Tetracaine
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
特性
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARELGEGUUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3670-68-6 (Parent) | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00151122 | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-49-3 | |
| Record name | Falicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIPOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


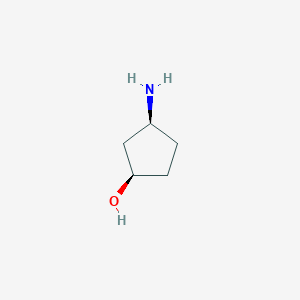

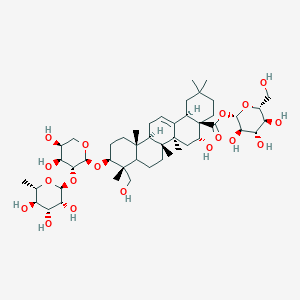
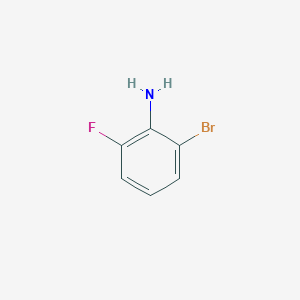
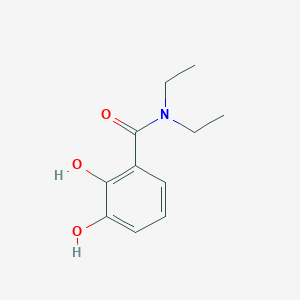
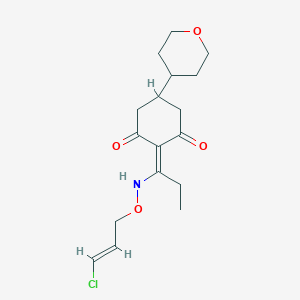
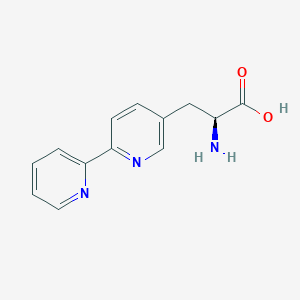
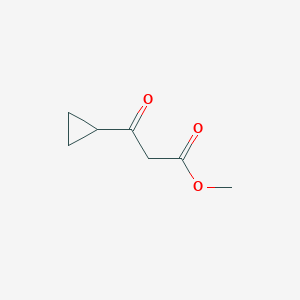
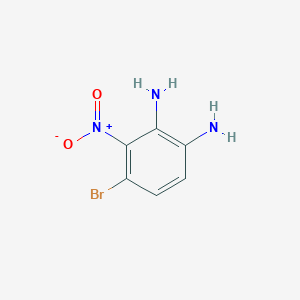
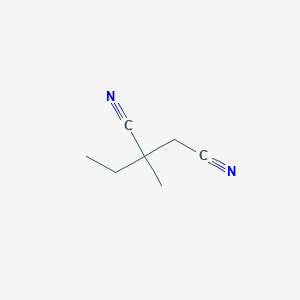
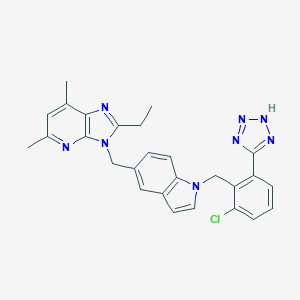
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)

